N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide

Factor Xa inhibition Anticoagulant Potency

CAS 941919-49-9 is a well-characterized Apixaban process-related impurity standard. Its sole evidence-based use is as a certified analytical reference for impurity identification, quantification, method development, AMV, and QC per USP/EMA/JP/BP guidelines. Every shipment includes a full Certificate of Analysis (CoA) documenting identity and purity. No biological activity data supports pharmacological substitution for any Factor Xa inhibitor. Procure exclusively as a regulatory-compliant impurity reference standard for ANDA/NDA submissions.

Molecular Formula C17H18N2O3
Molecular Weight 298.342
CAS No. 941919-49-9
Cat. No. B2838017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide
CAS941919-49-9
Molecular FormulaC17H18N2O3
Molecular Weight298.342
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)N3CCCCC3=O
InChIInChI=1S/C17H18N2O3/c1-12-7-8-13(18-17(21)15-5-4-10-22-15)11-14(12)19-9-3-2-6-16(19)20/h4-5,7-8,10-11H,2-3,6,9H2,1H3,(H,18,21)
InChIKeyRMIJYVSXDPJNMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide (CAS 941919-49-9): Core Chemical Identity and Procurement Context


N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide (CAS 941919-49-9) is a synthetic organic compound with the molecular formula C17H18N2O3 and a molecular weight of 298.34 g/mol . Structurally, it belongs to the 2-furanilide class, characterized by a furan ring substituted at the 2-position with an anilide moiety; the phenyl ring carries a methyl group at the 4-position and a 2-oxopiperidin-1-yl substituent at the 3-position . The compound lacks any entry in PubChem, ChEMBL, or BindingDB as of the search date, and no primary research articles indexed in PubMed were identified that report its biological activity or pharmacological properties.

Why Generic Substitution Is Unsupported: Absence of Verifiable Biological Data for N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide (CAS 941919-49-9)


No admissible quantitative evidence—from primary literature, patents, or authoritative databases—describes the target compound's potency, selectivity, pharmacokinetics, or functional activity against any biological target. Without such data, no scientific basis exists to justify substituting this specific compound for any other factor Xa inhibitor, anticoagulant, or related heterocycle. Any claim of interchangeability or differentiation versus apixaban, rivaroxaban, edoxaban, or other analogs would be entirely speculative. Procurement decisions must therefore be driven exclusively by the compound's certified identity, purity, and suitability as an analytical reference standard, not by unverified pharmacological equivalence.

Quantitative Differential Evidence for N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide (CAS 941919-49-9) Versus Comparators


No Admissible Factor Xa Inhibition Data Exist for Head-to-Head Comparison

A comprehensive search of PubMed, Google Patents, PubChem, ChEMBL, and BindingDB returned zero records containing quantitative Factor Xa inhibition data (Ki, IC50, or association rate) for N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide. The Ki values of 0.08 nM (human) and 0.17 nM (rabbit) that appear on certain vendor websites are factually the published inhibition constants for apixaban (CAS 503612-47-3) [1], not for the target compound. No direct head-to-head comparison between this compound and apixaban, rivaroxaban (FXa Ki = 0.4 nM), edoxaban (FXa Ki = 0.561 nM), or any other FXa inhibitor has been published in an admissible source. Consequently, the relative FXa inhibitory potency of this compound is unknown [2].

Factor Xa inhibition Anticoagulant Potency

No Admissible Selectivity Profile Data Exist

No admissible source reports the selectivity of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide against related serine proteases (e.g., thrombin, Factor VIIa, Factor IXa, Factor XIa, trypsin, plasmin). Apixaban, by contrast, exhibits >30,000-fold selectivity for FXa over thrombin and other serine proteases [1]. Without quantitative selectivity data, any claim of a superior or differentiated off-target risk profile for the target compound is unsubstantiated.

Selectivity Off-target Serine protease

No Admissible Pharmacokinetic or In Vivo Data Exist

No admissible study reports absorption, distribution, metabolism, excretion (ADME), oral bioavailability, half-life, or in vivo efficacy for the target compound in any species. Apixaban has well-characterized human PK: oral bioavailability ~50%, t1/2 ~12 h, primarily metabolized via CYP3A4 [1]. Without PK data, the compound's suitability for any in vivo application cannot be assessed.

Pharmacokinetics Oral bioavailability Metabolism

Verifiable Application Scenarios for N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide (CAS 941919-49-9)


Certified Reference Standard for Apixaban Impurity Profiling

The compound's sole verifiable application is as a well-characterized reference standard for the identification, quantification, and control of process-related impurities in apixaban drug substance and finished product. Apixaban impurity reference standards are essential for analytical method development, method validation (AMV), and quality control (QC) in support of Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), and must comply with USP, EMA, JP, or BP regulatory guidelines [1]. Procurement of this compound as a certified impurity standard with full Certificate of Analysis (CoA) documentation is the only evidence-based use case.

Synthetic Chemistry and Medicinal Chemistry Research Intermediate

The compound may serve as a synthetic intermediate in the preparation of structurally related Factor Xa inhibitors or as a scaffold for medicinal chemistry exploration. However, the absence of published synthetic protocols or biological data means that any research use must be accompanied by de novo characterization of purity, identity, and, if applicable, biological activity. No evidence supports its use as a pharmacological tool compound without first generating primary data.

Negative Control or Specificity Reagent in Factor Xa Assays (Unverified)

If and only if the compound is independently confirmed to lack Factor Xa inhibitory activity under the specific assay conditions employed, it could theoretically serve as a negative control for FXa inhibitor screening campaigns. This application is speculative and contingent upon the generation of primary data demonstrating the absence of FXa inhibition; no such data currently exist in admissible sources.

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